4-hydroxynonylurea
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Overview
Description
4-hydroxynonylurea is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, medicine, and industry. This particular derivative features a hydroxyl group attached to a nonyl chain, which is further connected to the urea moiety. The presence of the hydroxyl group imparts unique chemical properties to the compound, making it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxynonylurea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-hydroxynonylamine with an isocyanate derivative under mild conditions. This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of water as a solvent and the avoidance of hazardous reagents like phosgene make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-hydroxynonylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxononylurea.
Reduction: Formation of nonylamine derivatives.
Substitution: Formation of nonyl ethers or esters.
Scientific Research Applications
4-hydroxynonylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-hydroxynonylurea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxybutyl)Urea
- N-(4-hydroxyhexyl)Urea
- N-(4-hydroxyoctyl)Urea
Uniqueness
4-hydroxynonylurea is unique due to its longer nonyl chain, which imparts different physicochemical properties compared to shorter-chain analogs. This difference can affect its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other derivatives may not be as effective .
Properties
CAS No. |
61956-76-1 |
---|---|
Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4-hydroxynonylurea |
InChI |
InChI=1S/C10H22N2O2/c1-2-3-4-6-9(13)7-5-8-12-10(11)14/h9,13H,2-8H2,1H3,(H3,11,12,14) |
InChI Key |
JQIYCMORJIDEPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCNC(=O)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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